molecular formula C21H24N4O5S B2758849 4-[butyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 442881-12-1

4-[butyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2758849
CAS No.: 442881-12-1
M. Wt: 444.51
InChI Key: NVZQMOBRNCKQMZ-UHFFFAOYSA-N
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Description

4-[butyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to an oxadiazole ring, which is further substituted with a methoxyphenyl group and a butyl(methyl)sulfamoyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the oxadiazole ring, followed by the introduction of the methoxyphenyl group, and finally, the attachment of the butyl(methyl)sulfamoyl group to the benzamide core. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfamoyl group, leading to different reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.

    Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group diversity.

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring and the sulfamoyl group could play key roles in binding to these targets, potentially modulating their activity or function. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    4-[butyl(methyl)sulfamoyl]-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide: Similar structure with a chlorophenyl group instead of a methoxyphenyl group.

    4-[butyl(methyl)sulfamoyl]-N-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzamide: Contains a nitrophenyl group instead of a methoxyphenyl group.

    4-[butyl(methyl)sulfamoyl]-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Features a methylphenyl group instead of a methoxyphenyl group.

Uniqueness

The presence of the methoxyphenyl group in 4-[butyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-4-5-14-25(2)31(27,28)18-12-8-15(9-13-18)19(26)22-21-24-23-20(30-21)16-6-10-17(29-3)11-7-16/h6-13H,4-5,14H2,1-3H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZQMOBRNCKQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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